molecular formula C16H18N2O3 B2547505 ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate CAS No. 1257547-16-2

ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate

Cat. No.: B2547505
CAS No.: 1257547-16-2
M. Wt: 286.331
InChI Key: SKGUZTSVAHCFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
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Scientific Research Applications

1. Intramolecular Reactions and Heterocycle Formation

The spontaneous cyclization of related compounds to form heterocycles, such as pyrrolidinyl and piperidinyl acetates, demonstrates the utility of ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate in synthesizing complex organic structures. This is evident in the base-induced intramolecular aza-Michael reaction, which is a pivotal step in the formation of N-phenylpyrrolidin-2-yl heterocycles (Ramos, Nagem, & Taylor, 2011).

2. Spectroscopic Analysis and Molecular Docking

Spectroscopic methods like FT-IR, FT-Raman, and NMR, alongside molecular docking studies, have been applied to derivatives of this compound. These approaches help understand the compound's molecular structure, electronic properties, and potential interactions with biological targets. For example, the molecular docking studies of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate highlight its inhibitory activity against specific enzymes (El-Azab et al., 2016).

3. Novel Synthesis Methods

Research has focused on developing new synthesis methods for related compounds, demonstrating the versatility of this compound in organic synthesis. This includes the exploration of catalytic processes and reaction conditions that enhance the efficiency and yield of target compounds. For instance, the site-selective α-alkoxyl alkynation of alkyl esters mediated by boryl radicals presents a novel method for C-H functionalization, applicable to derivatives of ethyl acetate (Guo et al., 2019).

4. Application in Separation Processes

The compound's derivatives have also been applied in separation science, particularly in processes such as extractive distillation. Research in this area focuses on separating challenging mixtures, such as ethyl acetate and n-hexane, using innovative techniques like vapor recompression heat pumps to improve efficiency and reduce costs (Feng, Shen, Rangaiah, & Dong, 2020).

Properties

IUPAC Name

ethyl 2-[(2-phenyl-2-pyrrol-1-ylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-21-14(19)12-17-16(20)15(18-10-6-7-11-18)13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGUZTSVAHCFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C1=CC=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.